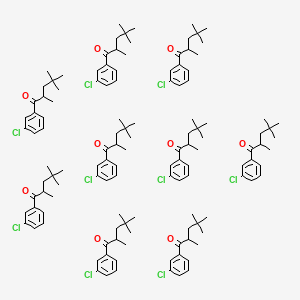
Mutarotase
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Mutarotase can be prepared through various methods, including extraction from natural sources and recombinant DNA technology. The enzyme is commonly extracted from mammalian tissues, such as the liver and kidney, as well as from certain bacteria . The preparation involves homogenizing the tissues, followed by purification steps such as salt fractionation, dialysis, and column chromatography . Recombinant DNA technology allows for the production of this compound in bacterial systems, providing a more efficient and scalable method for industrial production .
化学反応の分析
Mutarotase primarily catalyzes the mutarotation of aldoses, which involves the interconversion between the alpha and beta anomers of sugars . This reaction is essential for the proper metabolism of carbohydrates. The enzyme does not typically undergo oxidation, reduction, or substitution reactions. The major products formed from the mutarotation reaction are the alpha and beta anomers of the respective aldose .
科学的研究の応用
Mutarotase has several scientific research applications across various fields:
作用機序
Mutarotase catalyzes the interconversion of alpha and beta anomers of aldoses by facilitating the opening and closing of the sugar ring . The enzyme’s active site contains key amino acids, such as glutamic acid and histidine, which act as a catalytic base and acid, respectively . These residues help in the protonation and deprotonation steps required for the mutarotation reaction .
類似化合物との比較
Mutarotase is similar to other aldose epimerases, such as galactose this compound and fucose this compound . it is unique in its ability to catalyze the interconversion of a wide range of aldoses, including glucose and galactose . Other similar compounds include:
Galactose this compound: Specifically catalyzes the interconversion of alpha and beta anomers of galactose.
Fucose this compound: Catalyzes the interconversion of alpha and beta anomers of fucose.
This compound’s broad substrate specificity and its role in carbohydrate metabolism make it a unique and valuable enzyme in scientific research and industrial applications.
特性
CAS番号 |
9031-76-9 |
|---|---|
分子式 |
C126H171Cl9O9 |
分子量 |
2148.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2,4,4-trimethylpentan-1-one |
InChI |
InChI=1S/9C14H19ClO/c9*1-10(9-14(2,3)4)13(16)11-6-5-7-12(15)8-11/h9*5-8,10H,9H2,1-4H3 |
InChIキー |
XNZVUNNBBKCSQO-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)
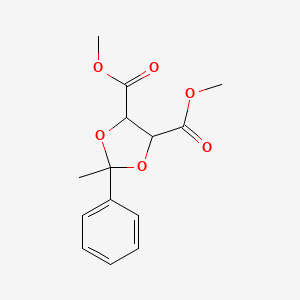
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
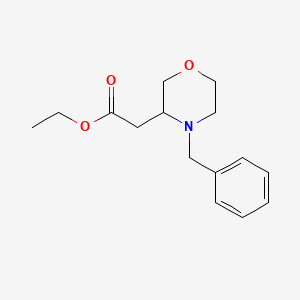
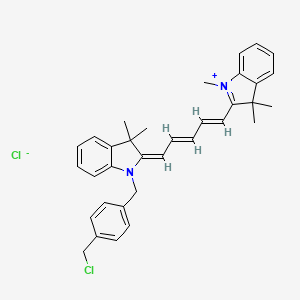
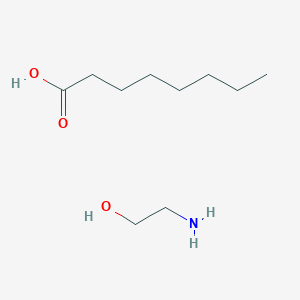
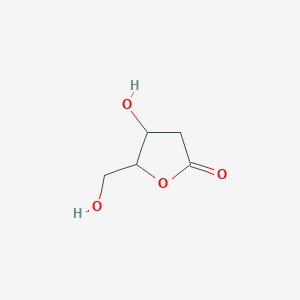
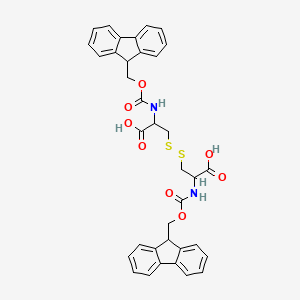
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
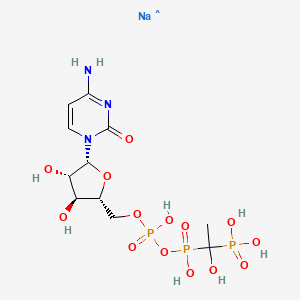
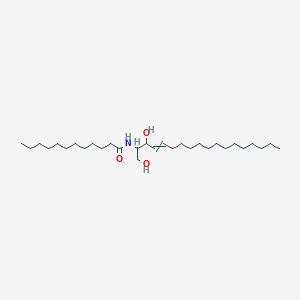
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
